molecular formula C12H15NO8S2 B3020350 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid CAS No. 1008594-95-3

2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid

Cat. No. B3020350
CAS RN: 1008594-95-3
M. Wt: 365.37
InChI Key: ZIZJPORRLBDXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid is a functionalized organic molecule that likely contains a thiophene ring, which is a common structure in various organic compounds, including pharmaceuticals and materials science. The presence of methoxycarbonyl groups suggests potential reactivity in condensation reactions, while the sulfonamido linkage indicates a possible role in sulfone chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides can afford a variety of 3,5-diketoesters and 2,4-diketosulfones . Although not directly related to the target compound, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the general stability and reactivity of similar sulfone compounds have been studied, such as in the case of 3,5-bis(trifluoromethyl)phenyl sulfones used in the Julia-Kocienski olefination reaction . Insights from these studies could be applied to predict the behavior of the sulfonamido group within the target compound.

Chemical Reactions Analysis

The chemical reactivity of sulfones and related compounds is well-documented. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for condensation reactions . This suggests that the sulfonamido group in the target compound may also participate in similar condensation reactions, potentially leading to the formation of new carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. Derivatives of sulfonamido compounds have been prepared and their reactivity tested, although they did not show antitumor activity in certain leukemia lines . This indicates that the sulfonamido group can be a versatile handle for chemical modifications. The synthesis of carbon-14 labeled compounds with sulfone groups and the study of novel cytotoxins with sulfonic acid analogues further demonstrate the diverse chemical properties that can be associated with sulfone and sulfonamido functionalities.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8S2/c1-5-7(10(16)20-3)12(22-8(5)11(17)21-4)23(18,19)13-6(2)9(14)15/h6,13H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZJPORRLBDXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC(C)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.